molecular formula C5H12N2O B14886737 1-((2-Aminoethyl)amino)propan-2-one

1-((2-Aminoethyl)amino)propan-2-one

Cat. No.: B14886737
M. Wt: 116.16 g/mol
InChI Key: PALDRUBSYGXXSC-UHFFFAOYSA-N
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Description

1-((2-Aminoethyl)amino)propan-2-one is an organic compound with the molecular formula C5H12N2O It is a derivative of propanone, where one of the hydrogen atoms is replaced by a 2-aminoethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((2-Aminoethyl)amino)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-aminoethanol with propanone in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include steps to recover and recycle unreacted starting materials, making the production more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-((2-Aminoethyl)amino)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-((2-Aminoethyl)amino)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Aminoethyl)amino)propan-2-one involves its interaction with specific molecular targets. The aminoethylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or catalytic effects .

Comparison with Similar Compounds

    1-((2-Aminoethyl)amino)propan-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    2-Amino-2-methyl-1-propanol: Contains a methyl group instead of an ethyl group.

    1-Amino-2-propanol: Lacks the additional aminoethyl group.

Uniqueness: 1-((2-Aminoethyl)amino)propan-2-one is unique due to its specific functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

1-(2-aminoethylamino)propan-2-one

InChI

InChI=1S/C5H12N2O/c1-5(8)4-7-3-2-6/h7H,2-4,6H2,1H3

InChI Key

PALDRUBSYGXXSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNCCN

Origin of Product

United States

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